Gardenolic acid B

Description

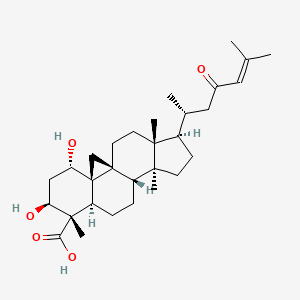

Gardenolic acid B (GAB), a triterpenoid with the molecular formula C₃₀H₄₆O₅ (molecular weight: 486.7 g/mol), is a bioactive compound isolated from Gardenia jasminoides Ellis fruits and flowers . Structurally, it belongs to the cycloartane-type triterpenoids, characterized by a cyclopropane ring in the carbon skeleton . GAB has demonstrated significant pharmacological activities, including:

- Anti-fertility effects: Terminates early pregnancy in rats by inhibiting progesterone synthesis .

- Hepatoprotective activity: Protects Hep G2 cells from nitrofurantoin-induced cytotoxicity .

- Antioxidant and anti-inflammatory properties: Common among triterpenoids due to hydroxyl and carboxyl functional groups .

Its CAS registry number is 108864-53-5, and it is commercially available as a high-purity (≥98%) powder for research .

Properties

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDGCKGPQOMOK-SESPQYOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Gardenolic Acid B has been found to have promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells. It also shows significant effects on terminating early pregnancy in rats

Mode of Action

It is known to exhibit hepatoprotective effects, suggesting it may interact with cellular targets in the liver to mitigate damage. Additionally, it has been found to terminate early pregnancy in rats, indicating a potential interaction with reproductive system targets.

Biochemical Pathways

Given its observed effects, it is likely that it interacts with pathways related to liver function and reproductive processes.

Result of Action

This compound has been observed to have hepatoprotective effects, suggesting it may help protect liver cells from damage. It also has significant effects on terminating early pregnancy in rats. These results indicate that this compound can have substantial molecular and cellular effects.

Biological Activity

Gardenolic acid B is a triterpenoid compound primarily isolated from the flowers of Gardenia jasminoides and Kleinhovia hospita. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

This compound is characterized by the molecular formula and is classified as a lanostane-type triterpene. The structural elucidation of this compound reveals a complex arrangement that contributes to its bioactivity.

1. Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study on cytotoxic triterpenes from Gardenia sootepensis demonstrated that related compounds showed high cytotoxicity, with IC50 values indicating strong inhibitory effects on breast (BT474) and lung (CHAGO) cancer cells . Although specific IC50 values for this compound were not detailed in this study, its structural similarity suggests potential efficacy.

| Cell Line | IC50 Value (µM) |

|---|---|

| BT474 (Breast Cancer) | 1.8 |

| CHAGO (Lung Cancer) | Not specified |

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage that can lead to cancer and other degenerative diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses, although specific experimental data on this compound's antioxidant capacity remains limited.

3. Anti-inflammatory Effects

Triterpenoids, including this compound, have been reported to exhibit anti-inflammatory effects. These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases, although direct studies on this compound are still needed to substantiate these claims.

Case Study 1: Cytotoxicity Evaluation

A detailed investigation into the cytotoxicity of triterpenes from Gardenia sootepensis highlighted the potential of this compound. The study involved treating various cancer cell lines with different concentrations of triterpenes and measuring cell viability using MTT assays. Results indicated that compounds similar to this compound could effectively reduce cell viability in a dose-dependent manner.

Case Study 2: In Vivo Studies

In vivo studies assessing the pharmacological effects of this compound are scarce but essential for understanding its therapeutic potential. Future research should focus on animal models to evaluate the compound's bioavailability, metabolism, and overall efficacy in treating diseases.

Future Directions

The biological activity of this compound presents numerous opportunities for future research:

- Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its anticancer and anti-inflammatory effects.

- Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Formulation Development: Exploring formulations combining this compound with other therapeutic agents to enhance its bioactivity.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation plays a critical role in the metabolism of gardenolic acid B, particularly in the formation of reactive oxygen species (ROS) that can influence its biological activity.

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound + $$ | ||

| O_2$$ | Hydroxy derivatives | Catalytic presence of metal ions | |

| Oxidation | This compound + H₂O₂ | Peroxide derivatives | Acidic medium |

Reduction Reactions

Reduction reactions can modify this compound’s functional groups, enhancing its biological efficacy.

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Reduction | This compound + NaBH₄ | Alcohol derivatives | Alcoholic solvent |

| Reduction | This compound + H₂ | Saturated derivatives | Hydrogen atmosphere |

Hydrolysis Reactions

Hydrolysis can lead to the breakdown of this compound into simpler compounds, which may exhibit different biological activities.

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrolysis | This compound + H₂O | Free acids and alcohols | Acidic or basic conditions |

Esterification Reactions

Esterification reactions can enhance the lipophilicity of this compound, potentially improving its absorption and bioavailability.

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | This compound + RCOOH | Esters of this compound | Catalytic acid |

-

Biological Activity Correlation

The chemical reactions of this compound significantly influence its biological activities. For instance, oxidation products have been shown to exhibit enhanced antioxidant properties, while reduction products may enhance cytotoxic effects against cancer cells.

Antioxidant Activity

Research indicates that the antioxidant capacity of this compound is linked to its ability to scavenge free radicals generated during oxidation processes. This activity is crucial for mitigating oxidative stress in biological systems.

Cytotoxic Activity

Studies have demonstrated that certain derivatives formed through reduction reactions possess potent cytotoxicity against various cancer cell lines, suggesting that modifying the chemical structure of this compound can lead to improved therapeutic agents.

This compound's chemical reactions are integral to understanding its pharmacological potential. The compound's ability to undergo oxidation, reduction, hydrolysis, and esterification not only influences its biological activities but also opens avenues for synthetic modifications to enhance these effects further. Ongoing research into these reactions will likely yield new insights into the therapeutic applications of this compound in medicine.

Comparison with Similar Compounds

Gardenolic Acid A and C

Gardenolic acids A and C are structurally related triterpenoids isolated from the same plant.

Key Insight: Minor structural differences (e.g., hydroxyl group stereochemistry in Gardenolic Acid A) lead to divergent bioactivities. GAB’s anti-fertility effects are unique among its analogs .

Asiatic Acid (ASA)

Asiatic acid, a ursane-type triterpenoid (C₃₀H₄₈O₅), shares a pentacyclic skeleton but lacks the cycloartane ring.

| Property | This compound | Asiatic Acid |

|---|---|---|

| Skeleton | Cycloartane | Ursane |

| Bioactivity | Anti-fertility | Neuroprotective, wound healing |

| Mechanism | Progesterone inhibition | Antioxidant via Nrf2 pathway |

| Source | Gardenia jasminoides | Centella asiatica |

Key Insight : Skeleton type dictates functional specialization. ASA’s ursane structure enhances neuroprotection, while GAB’s cycloartane skeleton favors reproductive system modulation .

Comparison with Functionally Similar Compounds

Ursolic Acid

Ursolic acid (C₃₀H₄₈O₃), another ursane triterpenoid, shares anti-inflammatory and anticancer properties with GAB but differs in mechanism.

| Property | This compound | Ursolic Acid |

|---|---|---|

| Anticancer Target | Hep G2 cells | Breast cancer cells |

| Key Pathway | Apoptosis via caspase-3 | STAT3 inhibition |

| Solubility | Hydrophilic (methanol) | Lipophilic (DMSO) |

Key Insight : GAB’s hydroxyl-rich structure enhances water solubility, improving bioavailability compared to ursolic acid .

Pseudolaric Acid B

Pseudolaric Acid B (C₂₃H₂₈O₈), a diterpene, shares anti-fertility effects with GAB but acts via distinct pathways.

| Property | This compound | Pseudolaric Acid B |

|---|---|---|

| Class | Triterpenoid | Diterpene |

| Anti-Fertility | Progesterone suppression | Estrogen receptor modulation |

| Toxicity | Low | High (nephrotoxic) |

Key Insight: GAB’s triterpenoid structure offers a safer therapeutic profile compared to diterpenes like Pseudolaric Acid B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.